molecular formula C2H3IO B1250149 2-iodoacetaldehyde CAS No. 55782-51-9

2-iodoacetaldehyde

Cat. No.: B1250149
CAS No.: 55782-51-9
M. Wt: 169.95 g/mol
InChI Key: XQCWOAMYQRDOQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-iodoacetaldehyde is an organic compound that belongs to the class of haloacetaldehydes. It is characterized by the presence of an iodine atom attached to the carbonyl carbon of acetaldehyde. This compound is of significant interest due to its emerging role as a disinfection by-product in drinking water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-iodoacetaldehyde can be synthesized through the iodination of acetaldehyde. This process typically involves the reaction of acetaldehyde with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective formation of iodoacetaldehyde.

Industrial Production Methods: While specific industrial production methods for iodoacetaldehyde are not extensively documented, the general approach involves the iodination of acetaldehyde using industrial-scale reactors. The reaction conditions are optimized to maximize yield and purity, and the product is subsequently purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-iodoacetaldehyde undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form iodoacetic acid.

    Reduction: It can be reduced to form iodoethanol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed:

Scientific Research Applications

2-iodoacetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of iodoacetaldehyde involves its interaction with cellular components, leading to genotoxic and cytotoxic effects. The iodine atom in iodoacetaldehyde can form covalent bonds with nucleophilic sites in DNA and proteins, resulting in the formation of adducts that disrupt normal cellular functions. This interaction can lead to mutations, cell cycle arrest, and apoptosis .

Comparison with Similar Compounds

    Acetaldehyde: A simpler aldehyde without the iodine atom.

    Chloroacetaldehyde: Contains a chlorine atom instead of iodine.

    Bromoacetaldehyde: Contains a bromine atom instead of iodine.

Comparison:

Properties

CAS No.

55782-51-9

Molecular Formula

C2H3IO

Molecular Weight

169.95 g/mol

IUPAC Name

2-iodoacetaldehyde

InChI

InChI=1S/C2H3IO/c3-1-2-4/h2H,1H2

InChI Key

XQCWOAMYQRDOQY-UHFFFAOYSA-N

SMILES

C(C=O)I

Canonical SMILES

C(C=O)I

Pictograms

Acute Toxic; Irritant

Synonyms

iodoacetaldehyde

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.